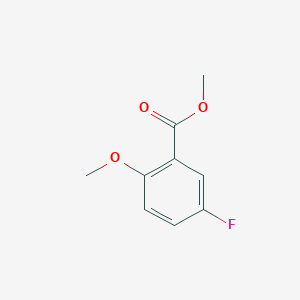

Methyl 5-fluoro-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYOZIRZLTZSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241407 | |

| Record name | Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151793-20-3 | |

| Record name | Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151793-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway for Methyl 5-fluoro-2-methoxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-2-methoxybenzoate

Introduction

This compound is a fluorinated aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, makes it a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, experimental methodologies, and practical considerations for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| CAS Number | 151793-20-3 | [1] |

| Appearance | Not explicitly stated, but likely a solid or oil | |

| Purity | Commercially available up to 99% | [2] |

Core Synthesis Pathway: Fischer-Speier Esterification

The most direct and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-fluoro-2-methoxybenzoic acid. This acid-catalyzed esterification is a robust and well-established reaction in organic chemistry.

Causality Behind Experimental Choices:

-

Starting Material : 5-Fluoro-2-methoxybenzoic acid is the logical and readily available precursor. Its properties, such as a melting point of 87-91 °C, are well-documented.[3][4] This compound is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.[3]

-

Reagent : Methanol serves as both the reactant (the alcohol) and often as the solvent, driving the reaction forward due to its high concentration.

-

Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.

-

Reaction Conditions : The reaction is typically heated to reflux to increase the reaction rate. The equilibrium nature of the Fischer esterification necessitates the removal of water, a byproduct, to drive the reaction to completion. This can be achieved by using a large excess of methanol or by employing a dehydrating agent.

Reaction Mechanism:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of 5-fluoro-2-methoxybenzoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol : A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water : The tetrahedral intermediate eliminates a molecule of water, and the carbonyl group is reformed.

-

Deprotonation : The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.

Visualizing the Workflow:

Sources

An In-Depth Technical Guide to Methyl 5-fluoro-2-methoxybenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-methoxybenzoate is a substituted aromatic ester that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on the benzene ring, imparts distinct electronic properties that can be strategically exploited in the design of novel therapeutic agents. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. Concurrently, the methoxy group can influence the molecule's conformation and solubility, further modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential applications in the development of new pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 151793-20-3 | |

| Molecular Formula | C₉H₉FO₃ | |

| Molecular Weight | 184.16 g/mol | |

| Appearance | Off-white powder (predicted) | Inferred from related compounds |

| Melting Point | Estimated 87-91 °C | Based on 5-Fluoro-2-methoxybenzoic acid[1] |

| Boiling Point | Estimated >200 °C | Inferred from related compounds |

| Solubility | Insoluble in water | Based on 5-Fluoro-2-methoxybenzoic acid[1] |

| SMILES | COC1=C(C=C(C=C1)F)C(=O)OC |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, with methanol in the presence of an acid catalyst. This well-established reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis Workflow

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Synthesis

Materials:

-

5-fluoro-2-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-methoxybenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol to serve as both a reactant and a solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful analytical technique for the structural elucidation of organic compounds.[2]

-

¹H NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Expected signals:

-

A singlet corresponding to the methoxy group protons (~3.8-4.0 ppm).

-

A singlet corresponding to the methyl ester protons (~3.9 ppm).

-

Signals in the aromatic region (6.8-7.8 ppm) corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine atom.

-

-

-

¹³C NMR Spectroscopy:

-

Prepare a more concentrated sample in a deuterated solvent.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected signals:

-

A signal for the carbonyl carbon of the ester (~165-170 ppm).

-

Signals for the aromatic carbons, with their chemical shifts and potential splitting influenced by the fluorine and methoxy substituents.

-

Signals for the methoxy and methyl ester carbons (~50-60 ppm).

-

-

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[3]

-

Dissolve the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum.

-

Expected result: A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of this compound (184.16 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Rationale in Drug Design

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of the fluoro and methoxy substituents. Understanding these effects is crucial for predicting the molecule's behavior in further chemical transformations and for its rational application in drug design.

Electronic Effects of Substituents

Caption: Electronic effects of substituents on the aromatic ring of this compound.

The methoxy group is an activating group due to its strong resonance-donating (+R) effect, which outweighs its inductive-withdrawing (-I) effect. Conversely, the fluorine atom is a deactivating group as its strong -I effect dominates its weak +R effect. The methyl ester group is also deactivating through both -I and -R effects. The interplay of these electronic influences makes the aromatic ring generally less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. However, the directing effects of these substituents can be exploited for regioselective functionalization in the synthesis of more complex molecules.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of a variety of biologically active compounds. The strategic placement of the fluoro and methoxy groups can be leveraged to fine-tune the properties of a lead compound. For instance, the fluorine atom can block metabolic oxidation at the C-5 position, thereby increasing the in vivo half-life of a drug. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's orientation within a biological target's binding pocket.

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous pharmacologically active molecules. Its utility lies in its potential as a starting material for the synthesis of inhibitors of various enzymes and receptors that are implicated in a range of diseases.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors. Based on the safety data for the starting material, 5-fluoro-2-methoxybenzoic acid, the following precautions are recommended[4][5][6]:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of fluoro and methoxy substituents provides a platform for the synthesis of novel compounds with tailored pharmacological profiles. This guide has provided a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and characterization, and an analysis of its reactivity and potential applications. By understanding the fundamental aspects of this molecule, researchers can effectively utilize it as a valuable tool in the quest for new and improved therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. SpringerLink. Retrieved from [Link]

- Wishart, D. S. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 437-468.

-

Kaur, P. (2022). Application of Mass Spectrometry on Small Molecule Analysis. SlideShare. Retrieved from [Link]

-

LCGC International. (2003). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

- Field, L. D., Sternhell, S., & Kalman, J. R. (2007). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.

- Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

ResearchGate. (2019). Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved from [Link]

- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

Thieme. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Dominican University. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- MDPI. (2011).

- MDPI. (2023).

-

Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

-

MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

Sources

- 1. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

Methyl 5-fluoro-2-methoxybenzoate CAS number and specifications

An In-Depth Technical Guide to Methyl 5-fluoro-2-methoxybenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides in-depth information on the core specifications, synthesis, and applications of this compound, a key building block in modern medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted aromatic ester that serves as a valuable intermediate in the synthesis of complex organic molecules. Its strategic placement of fluoro, methoxy, and methyl ester functional groups offers multiple avenues for chemical modification, making it a versatile scaffold in the design of novel therapeutic agents.

CAS Number: 151793-20-3[1][2][3]

Molecular Structure and Physicochemical Specifications

The unique arrangement of substituents on the benzene ring dictates the compound's reactivity and physical properties. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that can be leveraged in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 151793-20-3 | [1][2][3] |

| Molecular Formula | C₉H₉FO₃ | [1][3] |

| Molecular Weight | 184.166 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | [3] |

| Purity (Typical) | ≥99% | [2] |

| Storage Conditions | 2-8 °C, Keep in a dark place, under an inert atmosphere | [2] |

Structural Visualization

The following diagram illustrates the two-dimensional structure of this compound, highlighting the key functional groups.

Caption: 2D structure of this compound.

Synthesis and Reaction Pathways

Conceptual Synthesis Workflow

The synthesis would likely proceed via the following conceptual steps:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure for Fischer esterification, adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-methoxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which acts as both a reagent and a solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

Substituted benzoates are prevalent scaffolds in medicinal chemistry. The related compound, 5-Fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of Pirtobrutinib, a drug used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[4] This highlights the potential of this compound as a crucial intermediate for pharmacologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[5][6]

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and ester groups provide handles for further chemical diversification to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, data from closely related compounds such as 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methylbenzoic acid can provide guidance on handling precautions.[7][8][9]

Hazard Statements (Inferred from related compounds):

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8] Recommended storage is at 2-8 °C under an inert atmosphere.[2]

Table 2: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves and a lab coat. |

| Respiratory Protection | Use a respirator if ventilation is inadequate. |

Analytical and Quality Control Methods

To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic protons, the methoxy group, and the ester methyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern, further verifying the identity of the substance.

References

-

PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. [Link]

-

PrepChem.com. Synthesis of methyl 5-formyl-2-methoxybenzoate. [Link]

-

LookChem. Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

-

Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

National Institutes of Health (NIH). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. [Link]

Sources

- 1. CAS 151793-20-3 | 2623-3-0S | MDL MFCD06203734 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. chiralen.com [chiralen.com]

- 3. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3 | CID 10035289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-fluoro-2-methoxybenzoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-fluoro-2-methoxybenzoate (CAS No. 151793-20-3).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this fluorinated aromatic ester through detailed spectral interpretation, underpinned by established theoretical principles and experimental best practices.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—an ester, an ether, and a fluoro group—on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural verification and the analysis of its chemical properties. Understanding the precise arrangement of these substituents and their influence on the magnetic shielding of the hydrogen and carbon nuclei is paramount for its application in complex molecular design and synthesis.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, explaining the observed chemical shifts and coupling constants based on the interplay of inductive and resonance effects of the substituents.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[4]

Experimental Data

The observed chemical shifts (δ) and coupling constants (J) are summarized in the table below.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 7.50 | dd | J = 3.6, 8.8 |

| H-4 | 7.17-7.18 | m | - |

| H-3 | 6.92 | dd | J = 4.0, 8.8 |

| OCH₃ (ester) | 3.89 | s | - |

| OCH₃ (ether) | 3.88 | s | - |

Data sourced from a patent document.[4]

Interpretation of the Spectrum

The aromatic region of the spectrum displays signals for three protons, consistent with a trisubstituted benzene ring.

-

H-6 (7.50 ppm, dd): This proton is deshielded due to its ortho position relative to the electron-withdrawing carboxylate group. The doublet of doublets splitting pattern arises from coupling to two neighboring protons: a larger ortho coupling to H-5 (which is a fluorine atom in this case, hence the coupling is to the fluorine) and a smaller meta coupling to H-4. The observed coupling constants are consistent with typical ³J(H-F) and ⁴J(H-H) values in aromatic systems.

-

H-4 (7.17-7.18 ppm, m): This proton is located meta to the electron-withdrawing fluoro group and para to the electron-donating methoxy group. The multiplet nature of this signal is a result of coupling to both H-3 and the fluorine at C-5.

-

H-3 (6.92 ppm, dd): This proton is the most shielded of the aromatic protons due to the strong electron-donating effect of the adjacent methoxy group at C-2. The splitting into a doublet of doublets is caused by coupling to H-4 (ortho coupling) and the fluorine at C-5 (meta coupling).

The two singlets at 3.89 and 3.88 ppm correspond to the three protons of the ester methyl group and the three protons of the ether methyl group, respectively. Their distinct chemical shifts are a result of the different electronic environments of the ester and ether functionalities.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. While specific experimental data for this compound was not found in the initial search, a predicted spectrum and analysis of related compounds allow for a reliable assignment of the carbon signals.

Predicted ¹³C NMR Data

Based on empirical calculations and data from analogous structures, the following chemical shifts are predicted.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C7) | ~165 |

| C-5 | ~158 (d, ¹J(C-F) ≈ 245 Hz) |

| C-2 | ~155 |

| C-1 | ~123 |

| C-6 | ~119 (d, ²J(C-F) ≈ 23 Hz) |

| C-4 | ~118 (d, ²J(C-F) ≈ 24 Hz) |

| C-3 | ~114 (d, ³J(C-F) ≈ 8 Hz) |

| OCH₃ (C9) | ~56 |

| OCH₃ (C8) | ~52 |

Interpretation of the Predicted Spectrum

-

Carbonyl Carbon (C7): The ester carbonyl carbon is expected to resonate at the lowest field (~165 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

C-5: This carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)) of approximately 245 Hz, appearing as a doublet. It will be significantly downfield shifted.

-

C-2: The carbon attached to the electron-donating methoxy group will also be deshielded and appear at a low field.

-

C-1: This quaternary carbon, situated between the two substituents, will have its chemical shift influenced by both.

-

C-6, C-4, and C-3: These carbons will show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings to the fluorine atom, resulting in doublet splittings. Their chemical shifts are determined by the combined inductive and resonance effects of the substituents.

-

-

Methyl Carbons (C8 and C9): The two methoxy carbons will appear as sharp singlets at higher field, with the ether carbon (C9) typically being slightly more deshielded than the ester carbon (C8).

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Acetone-d₆ or DMSO-d₆ can also be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to ensure homogeneity and prevent shimming issues.

NMR Data Acquisition

The following diagram outlines the general workflow for acquiring ¹H and ¹³C NMR data.

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans (or more, depending on the sample concentration).

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The chemical shifts and coupling patterns are governed by the predictable electronic effects of the fluoro, methoxy, and methyl ester substituents on the aromatic ring. This guide provides a foundational understanding of the NMR characteristics of this molecule, which is essential for its use in research and development. The provided experimental protocols offer a reliable framework for obtaining high-quality spectral data for this and similar compounds.

References

- Inhibitors of the menin-mll interaction. WO2017214367A1.

-

PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Retrieved from [Link]

- Inhibitors of the menin-mll interaction. WO2022241265A1.

- Inhibitors of the menin-mll interaction. US20210053974A1.

- Inhibitors of the MENIN-MLL interaction. CN109743875B.

- 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer. WO2003037346A1.

-

SpectraBase. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Sigma-Aldrich. (n.d.). NMR Solvents.

-

PubChem. (n.d.). Acetone-D6. Retrieved from [Link]

Sources

- 1. This compound(151793-20-3) 1H NMR spectrum [chemicalbook.com]

- 2. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3 | CID 10035289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chiralen.com [chiralen.com]

- 4. WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of Methyl 5-fluoro-2-methoxybenzoate in Organic Solvents

Introduction

In the landscape of pharmaceutical sciences and synthetic chemistry, a comprehensive understanding of a compound's solubility profile is a cornerstone of successful drug development and process optimization.[1][2] The solubility of an active pharmaceutical ingredient (API) in various organic solvents dictates critical parameters ranging from reaction kinetics and purification strategies to the formulation of the final dosage form. This guide provides a detailed technical overview of the solubility profile of Methyl 5-fluoro-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, present a framework for predicting solubility based on molecular structure, and provide robust, step-by-step protocols for the experimental determination of its solubility in a range of organic solvents. The insights provided herein are grounded in established physicochemical principles and field-proven methodologies to ensure scientific integrity and practical applicability.

Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [3][4] |

| Molecular Weight | 184.16 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Structure | PubChem | |

| CAS Number | 151793-20-3 | [3][4] |

The structure reveals a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl ester group. The presence of the ester and methoxy groups provides sites for polar interactions, while the aromatic ring is nonpolar. The fluorine atom can also participate in dipole-dipole interactions. This combination of functional groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of varying polarities.

Theoretical Framework for Solubility Prediction

The age-old chemical maxim "like dissolves like" serves as a fundamental principle in predicting solubility.[5][6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Polarity and Hydrogen Bonding

The polarity of both the solute and the solvent is a primary determinant of solubility.[7] Solvents can be broadly classified as polar (e.g., alcohols, water) and nonpolar (e.g., hexane, toluene). Polar solvents have permanent dipoles and can engage in dipole-dipole interactions and, in some cases, hydrogen bonding. Nonpolar solvents primarily interact through weaker van der Waals forces.

This compound possesses both polar (ester, methoxy, fluoro groups) and nonpolar (aromatic ring) characteristics. Therefore, it is expected to be more soluble in solvents of intermediate polarity. While it lacks a hydrogen bond donor, the oxygen atoms in the ester and methoxy groups can act as hydrogen bond acceptors. This suggests that it will have some solubility in protic solvents like alcohols.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[9][10] The principle is that substances with similar HSP values are likely to be miscible.[9][10]

The HSP for a solute and a solvent can be used to calculate a "solubility distance" (Ra). A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, higher solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This theoretical framework is invaluable for pre-screening solvents and optimizing solvent mixtures for processes like crystallization and chromatography.[8][10]

Experimental Determination of Solubility Profile

A systematic experimental approach is necessary to accurately determine the solubility profile of this compound. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents with varying polarities and functional groups.

Protocol:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, vigorously shake the test tube.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.[6][11]

Suggested Solvents for Screening:

-

Nonpolar: Hexane, Toluene

-

Moderately Polar (Aprotic): Dichloromethane, Ethyl Acetate

-

Moderately Polar (Protic): Isopropanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile

-

Polar Protic: Methanol

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility, as recommended by the International Council for Harmonisation (ICH).[12][13]

Protocol:

-

Add an excess amount of this compound to a series of sealed flasks, each containing a known volume of a specific organic solvent.

-

Place the flasks in a constant temperature shaker bath, typically at 25 °C and/or 37 °C for pharmaceutical relevance.[12][14]

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

After reaching equilibrium, allow the flasks to stand undisturbed for a set period to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant of each flask using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the solubility in units such as mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Predicted Solubility Profile and Discussion

Based on the physicochemical principles discussed, a predicted solubility profile for this compound in common organic solvents is presented below. This table should be populated with experimental data for a definitive profile.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low | Limited interaction with the polar functional groups of the solute. |

| Toluene | Moderate | Aromatic ring of toluene can interact favorably with the benzene ring of the solute via π-stacking. | |

| Moderately Polar (Aprotic) | Dichloromethane | High | Good balance of polarity to interact with both polar and nonpolar regions of the solute. |

| Ethyl Acetate | High | Similar ester functionality and moderate polarity create favorable interactions. | |

| Moderately Polar (Protic) | Isopropanol | Moderate to High | Can act as a hydrogen bond donor to the solute's acceptor sites, but the alkyl chain reduces overall polarity compared to methanol. |

| Ethanol | Moderate to High | Capable of hydrogen bonding with the solute. | |

| Polar Aprotic | Acetone | High | The polar carbonyl group interacts well with the ester and methoxy groups. |

| Acetonitrile | Moderate | The nitrile group is highly polar, which may lead to less favorable interactions with the nonpolar regions of the solute compared to acetone. | |

| Polar Protic | Methanol | High | Small, polar molecule capable of hydrogen bonding, leading to strong solute-solvent interactions. |

Relationship between Solvent Polarity and Solubility

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion

The solubility profile of this compound is a critical dataset for its effective utilization in research and development. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility in a variety of organic solvents. A systematic approach, combining theoretical predictions with robust experimental validation via methods like the shake-flask protocol, is essential for generating a reliable and actionable solubility profile. The resulting data will empower scientists to make informed decisions in process development, purification, and formulation, ultimately accelerating the path from laboratory synthesis to final application.

References

- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Azimi, S., et al. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. ACS Publications.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.

- Paseban, M., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate.

- Martinez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

- Kolisnyk, M., et al. (n.d.). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. ResearchGate.

- UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts.

- ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.

- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.

- LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. LibreTexts.

- National Center for Biotechnology Information. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. PubChem.

- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.

- American Chemical Society. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency.

- ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ResearchGate.

- SynQuest Laboratories. (n.d.). This compound. SynQuest Laboratories.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3 | CID 10035289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 151793-20-3 | 2623-3-0S | MDL MFCD06203734 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. chem.ws [chem.ws]

- 6. saltise.ca [saltise.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. science.rsu.lv [science.rsu.lv]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. admescope.com [admescope.com]

safety, handling, and MSDS for Methyl 5-fluoro-2-methoxybenzoate

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-fluoro-2-methoxybenzoate

Introduction: this compound (CAS No. 151793-20-3) is a fluorinated aromatic ester commonly utilized as a building block in medicinal chemistry and the development of novel pharmaceutical agents.[1] Its structural motifs are pertinent to the synthesis of complex organic molecules. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses necessary for the safe utilization of this compound in a research and development setting.

Disclaimer: Specific toxicological and hazard data for this compound are not extensively published. The safety recommendations and hazard classifications presented in this document are synthesized from the Material Safety Data Sheet (MSDS) of its parent compound, 5-fluoro-2-methoxybenzoic acid, and other structurally similar molecules.[2] It is imperative to handle this compound with the caution appropriate for a substance whose hazards have not been fully characterized.

Hazard Identification and Classification

Based on data from its parent acid, this compound should be treated as a hazardous substance. The anticipated GHS classification necessitates careful handling to avoid irritation and respiratory effects.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

-

Signal Word: Warning [3]

-

Precautionary Statements:

Physical and Chemical Properties

A clear understanding of the compound's physical properties is foundational to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | PubChem[1] |

| Molecular Weight | 184.16 g/mol | PubChem[1] |

| CAS Number | 151793-20-3 | PubChem[1] |

| Appearance | Data not available; likely a solid. | Inferred from related compounds.[4][5] |

| Melting Point | Data not available. (Parent acid: 87-91 °C) | [6][7] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. (Parent acid is insoluble in water). | [6][7] |

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors.[2][4]

-

Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[2] This is a self-validating system; its presence allows for immediate and effective first aid in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the anticipated hazards of skin, eye, and respiratory contact.

| Protection Type | Specification | Rationale & Standards |

| Eye/Face | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin | Chemically resistant gloves (Nitrile rubber recommended) and a lab coat. Impervious clothing may be required for larger quantities. | Prevents skin contact which can cause irritation. Gloves must be inspected before use and removed using the proper technique to avoid cross-contamination.[2][8] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced. The potential for respiratory irritation makes this a critical consideration.[2] |

Safe Handling and Storage Protocols

Methodical and cautious procedures are paramount for the routine use and storage of this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, review this guide and the available MSDS for related compounds. Ensure the fume hood is operational and all required PPE is available and in good condition.

-

Personal Protection: Don all required PPE as specified in Section 3.2.

-

Dispensing: Conduct all weighing and transfers within the chemical fume hood. Avoid creating dust if the material is solid.

-

Reaction Setup: Keep all containers tightly closed when not in use.[2]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all equipment and the work area.

-

Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]

Storage Requirements

-

Container: Keep the container tightly closed to prevent contamination and potential release.[2]

-

Location: Store in a dry, cool, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[2][10]

-

Security: The compound should be stored in a locked cabinet or an area with restricted access, as indicated by the P405 precautionary statement.[2][3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[2][3] If symptoms such as respiratory irritation or difficulty breathing occur, seek medical attention.[2]

-

Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical advice.[2]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting. Seek medical attention if you feel unwell.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Specific Hazards: Combustion may produce hazardous gases including carbon monoxide, carbon dioxide, and hydrogen fluoride.[2]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[2][3]

Accidental Spill Response Workflow

A systematic approach is required to manage a chemical spill safely and effectively. The following workflow outlines the critical decision points and actions.

Step-by-Step Spill Cleanup Protocol

-

Alert & Assess: Immediately alert personnel in the vicinity. Assess the size and nature of the spill to determine if it is minor or major.

-

Secure the Area: Restrict access to the spill area. If the spill is large or involves volatile materials, evacuate the laboratory and notify emergency services.

-

Don PPE: Wear the appropriate PPE as detailed in Section 3.2, including respiratory protection, gloves, and eye protection.

-

Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[11][12]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with soap and water.[15] Collect the cleaning materials for disposal as hazardous waste.

-

Disposal: Dispose of the sealed container of waste and contaminated cleaning materials according to institutional and local environmental regulations.[2]

Caption: Logical workflow for responding to a chemical spill.

References

-

Hazardous Substance Fact Sheet - NJ.gov (Methyl Benzoate). [Link]

-

Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. PubChem. [Link]

-

Personal Protective Equipment | US EPA. [Link]

-

Spill Control/Emergency Response - EHSO Manual. [Link]

-

Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

-

Chemical Spill and Response Guideline - UQ Policy and Procedure Library. [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]

-

MSDS of 2-Fluoro-5-methylbenzoic acid - Capot Chemical. [Link]

-

5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. [Link]

Sources

- 1. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3 | CID 10035289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. Methyl 3-fluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 6. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]

- 7. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. capotchem.com [capotchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. ehs.utk.edu [ehs.utk.edu]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

A Technical Guide to Methyl 5-fluoro-2-methoxybenzoate for the Research Scientist

An In-Depth Review of Commercial Sourcing, Pricing, and Synthetic Utility for Drug Discovery Professionals

Introduction

Methyl 5-fluoro-2-methoxybenzoate is a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a target compound, including its metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the commercial landscape for this valuable reagent, including a survey of suppliers, current pricing, and available purity levels. Furthermore, it delves into the synthetic context of this molecule, offering insights into its preparation and its application as a key intermediate in the development of bioactive compounds.

Commercial Availability and Sourcing

The procurement of high-quality starting materials is a critical first step in any research and development campaign. For this compound (CAS No. 151793-20-3), a number of reputable chemical suppliers offer this compound in various quantities and purities. The choice of supplier often depends on a balance of factors including cost, required purity for the intended application, available quantities (from research-scale to bulk), and the supplier's ability to provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of commercial suppliers for this compound, compiled from currently available data. Prices are subject to change and should be verified on the respective supplier's website.

| Supplier | Purity | Available Quantities | Price (USD) |

| Chiralen | 99% | 1g, 5g, 25g | $33.00 (1g), $51.00 (5g), $250.00 (25g)[1] |

| SynQuest Laboratories | Not Specified | Price on Application | POA[2] |

| King-Pharm | Not Specified | Inquiry for pricing | Contact for price[3] |

| Ambeed | Not Specified | Inquiry for pricing | Contact for price[4] |

| Fluorochem | Not Specified | Inquiry for pricing | Contact for price[5] |

Note: POA (Price on Application) indicates that pricing is provided upon request and may be dependent on the quantity and required specifications.

Considerations for Procurement: A Scientist's Perspective

When selecting a supplier for this compound, researchers should consider the stage of their work. For early-stage discovery and initial synthetic route-finding, a smaller quantity from a supplier like Chiralen with clear, upfront pricing may be suitable.[1] For later-stage development, where larger quantities and consistent batch-to-batch quality are paramount, establishing a relationship with a supplier that offers bulk quantities, such as SynQuest Laboratories or King-Pharm, would be more appropriate.[2][3]

The purity of the material is another critical consideration. A stated purity of 99% from a supplier like Chiralen is generally suitable for most medicinal chemistry applications.[1] However, for applications where trace impurities could interfere with sensitive assays or catalytic processes, it is crucial to obtain a detailed Certificate of Analysis to understand the impurity profile. The trustworthiness of a supplier is often gauged by the quality and completeness of their documentation and their responsiveness to technical inquiries.

Synthetic Utility and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a range of more complex molecules. Its utility stems from the reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.

Synthesis of this compound

While this guide focuses on the commercial availability of this compound, understanding its synthesis can be valuable for process development and for instances where a custom synthesis may be required. A common laboratory-scale synthesis involves the methylation of the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid.

A general procedure for the esterification of a carboxylic acid to its methyl ester is as follows:

Protocol: Fischer Esterification of 5-fluoro-2-methoxybenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methoxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

The precursor, 5-fluoro-2-methoxybenzoic acid, can be prepared by the methylation of 5-fluorosalicylic acid.[6]

Logical Workflow for Procurement and Application

Caption: A typical workflow from identifying the need for a chemical reagent to its application in a research setting.

Role as a Precursor in Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common transformation in the synthesis of many drug candidates. The fluorine and methoxy substituents on the aromatic ring can influence the conformation and electronic properties of the final molecule, potentially leading to improved biological activity and pharmacokinetic profiles.

Fluorinated benzoic acids and their derivatives are utilized in the synthesis of a variety of therapeutic agents, including inhibitors of enzymes such as Bruton's Tyrosine Kinase (BTK) and HIV-1 integrase.[7][8] The 5-fluoro-2-methoxybenzoyl moiety, which can be derived from the title compound, is a key component in the design of some of these inhibitors.

Signaling Pathway Context: BTK Inhibition

Caption: Simplified diagram illustrating the role of BTK in B-cell signaling and its inhibition by targeted therapies.

Conclusion

This compound is a readily available and synthetically versatile building block that plays an important role in modern drug discovery. A clear understanding of the commercial landscape allows researchers to make informed decisions about sourcing this key intermediate. The strategic incorporation of the 5-fluoro-2-methoxybenzoyl scaffold can lead to the development of novel therapeutics with enhanced properties. As with any chemical reagent, careful consideration of purity, documentation, and supplier reliability is essential to ensure the integrity and reproducibility of research findings.

References

-

King-Pharm. (n.d.). 151793-20-3 this compound. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). What is the background and overview of 5-FLUORO-2-METHOXYBENZOIC ACID?. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

Sources

- 1. chiralen.com [chiralen.com]

- 2. CAS 151793-20-3 | 2623-3-0S | MDL MFCD06203734 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 151793-20-3 this compound [chemsigma.com]

- 4. 151793-20-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 151793-20-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. ossila.com [ossila.com]

- 8. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

The Strategic Role of Methyl 5-fluoro-2-methoxybenzoate: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the judicious selection of chemical intermediates is paramount to the successful synthesis of complex molecular targets. Methyl 5-fluoro-2-methoxybenzoate, a fluorinated aromatic ester, has emerged as a critical building block, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth analysis of its synthesis, chemical properties, and its pivotal role as a chemical intermediate, with a special focus on its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib.

Physicochemical Properties and Spectroscopic Data of this compound

This compound is a white to off-white solid at room temperature. Its molecular structure, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, imparts unique electronic properties that are highly advantageous in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 151793-20-3 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 87-91 °C |

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the ester functionality, making it a versatile intermediate for a variety of chemical transformations.

Table 2: Spectroscopic Data for this compound [2][3]

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, and the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching of the ether and ester, and C-F stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid. This acid-catalyzed reaction is typically carried out using an excess of methanol, which serves as both a reagent and a solvent, to drive the equilibrium towards the product.

Experimental Protocol: Fischer Esterification of 5-fluoro-2-methoxybenzoic Acid

This protocol is based on established Fischer esterification procedures for aromatic carboxylic acids.[4]

Materials:

-

5-fluoro-2-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-methoxybenzoic acid and an excess of anhydrous methanol (typically 10-20 equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield according to Le Chatelier's principle.[4]

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[5][6]

-

Aqueous Workup: The washing steps with water, sodium bicarbonate solution, and brine are crucial for removing unreacted starting materials, the acid catalyst, and any water-soluble byproducts, ensuring the purity of the final product.

The Pivotal Role of this compound in the Synthesis of Pirtobrutinib

This compound is a key starting material in the multi-step synthesis of Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of mantle cell lymphoma and other B-cell malignancies.[1][7] The synthesis of Pirtobrutinib from this intermediate involves a series of transformations, primarily the conversion of the methyl ester to a secondary amide.

Synthetic Pathway to Pirtobrutinib

The synthesis of Pirtobrutinib from 5-fluoro-2-methoxybenzoic acid involves the initial formation of an activated species, such as an acid chloride, followed by amidation.[8] The use of this compound offers an alternative route via direct aminolysis, although the acid chloride route is often preferred for its higher reactivity.

dot

Caption: Synthetic overview from this compound to Pirtobrutinib.

Mechanism of Key Transformation: Aminolysis of this compound

The conversion of the methyl ester to the corresponding amide is a critical step in the synthesis of Pirtobrutinib. This transformation, known as aminolysis, can proceed through a stepwise addition-elimination mechanism.

dot

Caption: Simplified mechanism of the aminolysis of this compound.

In this mechanism, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8][9][10][11][12] This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a methoxide ion, which is then protonated to form methanol, yielding the desired amide product. The reaction is typically driven to completion by heating.

The presence of the fluorine atom on the aromatic ring can influence the rate of this reaction. As an electron-withdrawing group, fluorine can slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack.

Broader Applications and Future Perspectives

While the synthesis of Pirtobrutinib is a prominent example, the utility of this compound and its parent acid extends to other areas of medicinal and agrochemical research.[13] The fluorinated benzoic acid motif is a common feature in many biologically active molecules.[14][15][16]

The strategic incorporation of fluorine into drug candidates can enhance several key properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, enhancing binding affinity and potency.

-

Lipophilicity: The introduction of fluorine can modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

The versatility of this compound as a chemical intermediate, coupled with the beneficial effects of fluorine in drug design, ensures its continued importance in the development of novel therapeutics and other fine chemicals. As synthetic methodologies advance, the demand for such well-defined and strategically functionalized building blocks is expected to grow.

Conclusion

This compound serves as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of functional groups, influenced by the presence of fluorine and a methoxy substituent, makes it an invaluable intermediate for the construction of complex and biologically active molecules. The successful application of this compound in the synthesis of Pirtobrutinib highlights its significance in the pharmaceutical industry. For researchers and scientists in drug development, a thorough understanding of the properties, synthesis, and reactivity of such core intermediates is essential for the efficient and innovative creation of the next generation of medicines.

References

-

Akhmedov, N. G., & Larin, A. A. (2005). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A, 109(50), 11470–11474. [Link]

-

Akhmedov, N. G., & Larin, A. A. (2005). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. PubMed. [Link]

- Chemistry LibreTexts. (2020). 18.

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

- Google Patents. (n.d.). WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof.

-